Product packaging for Lamotrigine 5,5-Dimer(Cat. No.:)

Lamotrigine 5,5-Dimer

Cat. No.: B1162220
M. Wt: 524.19
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lamotrigine 5,5-Dimer (C₁₉H₁₄Cl₄N₁₀, M.W. 524.19) is a dimeric impurity formed during the synthesis or degradation of lamotrigine, an antiepileptic drug. It is structurally characterized by the covalent linkage of two lamotrigine molecules at the 5-position of the triazine ring . Recognized as Lamotrigine EP Impurity B, this compound is monitored in pharmacopeial standards to ensure drug safety and quality.

Properties

Molecular Formula

C₁₉H₁₄Cl₄N₁₀

Molecular Weight

524.19

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Research

Lamotrigine 5,5-Dimer serves as a reference standard in the development and quality control of lamotrigine formulations. Its presence is crucial for ensuring the purity and efficacy of pharmaceutical products containing lamotrigine.

Analytical Chemistry

In analytical chemistry, this compound is utilized in method validation and stability studies. It aids in identifying and quantifying impurities in pharmaceutical products, which is essential for maintaining drug safety and efficacy.

Toxicology Studies

The dimer is employed to assess the genotoxic potential of impurities in drug substances. Understanding the toxicological profile of lamotrigine-related compounds is vital for evaluating their safety in clinical applications.

Biological Research

Research indicates that this compound can be instrumental in studying the pharmacokinetics and metabolism of lamotrigine and its related compounds. This understanding is critical for optimizing therapeutic strategies for conditions like epilepsy and bipolar disorder.

Case Study: Efficacy in Persistent Depressive Disorder

A recent case study highlighted the effectiveness of lamotrigine in treating persistent depressive disorder (PDD) resistant to traditional antidepressants. A patient switched from multiple ineffective medications to lamotrigine showed significant improvement in symptoms, suggesting that lamotrigine may serve as a viable alternative treatment option .

Pharmacogenomics Insights

Pharmacogenomic studies have explored the relationship between genetic factors and the risk of adverse reactions to lamotrigine. These studies indicate that specific HLA genotypes may increase the likelihood of serious skin reactions associated with lamotrigine use, emphasizing the need for personalized medicine approaches when prescribing this medication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lamotrigine 5,5-Dimer is compared below with structurally related impurities, isomers, and pharmacologically relevant compounds.

Structural and Chemical Comparison

Compound Molecular Formula Molecular Weight CAS Number Structural Feature Regulatory Status Key Differences
This compound C₁₉H₁₄Cl₄N₁₀ 524.19 NA Dimer at 5-position EP Impurity B Positional isomer of 3,3-Dimer
Lamotrigine 3,3-Dimer C₁₉H₁₄Cl₄N₁₀ 524.19 1797983-48-2 Dimer at 3-position Not specified in EP/USP Steric and electronic differences due to dimerization site
Lamotrigine EP Impurity C C₉H₇Cl₂N₅ 256.10 94213-23-7 Monomeric chlorinated derivative EP Impurity C Smaller molecular size; lacks dimeric structure
Lamotrigine EP Impurity E (Related Compound B) C₇H₄Cl₂O₂ 191.01 50-45-3 Dichlorobenzoic acid derivative USP Related Compound B Degradation product; unrelated to dimerization
  • Positional Isomerism : The 5,5- and 3,3-Dimers share identical molecular formulas but differ in dimerization sites. This affects solubility and stability; the 5,5-Dimer may exhibit greater steric hindrance, influencing its reactivity .
  • Regulatory Limits : EP Impurity B (5,5-Dimer) and USP Related Compound B (Impurity E) are subject to distinct quantification thresholds in pharmacopeial tests. For example, USP guidelines disregard peaks corresponding to Impurity B during chromatographic analysis if below specified limits .

Pharmacological and Toxicological Considerations

  • Activity : Unlike lamotrigine’s active metabolites (e.g., N-2-glucuronide, synthesized via glucuronidation ), the 5,5-Dimer lacks sodium channel-blocking or glutamate-release inhibition properties .

Research Findings and Implications

  • Stability Studies : The 5,5-Dimer’s formation may correlate with lamotrigine tablet dissolution profiles, though generic formulations show comparable dissolution to reference drugs .
  • Environmental Presence : Lamotrigine and its derivatives (e.g., venlafaxine) are detected in environmental samples via passive sampling, but the dimer’s environmental fate remains unstudied .

Preparation Methods

Synthetic Routes to Lamotrigine Precursors

The preparation of Lamotrigine dimers begins with the synthesis of the parent compound. Patent CA2659290A1 outlines a novel process that avoids stoichiometric copper cyanide, a common waste-generating reagent in earlier methods . The protocol involves:

  • Reacting aminoguanidinium bicarbonate with a dehydrating agent (e.g., sulfur trioxide or phosphorus pentoxide) in a polar solvent.

  • Condensing the intermediate with 2,3-dichlorobenzoyl cyanide in a second polar solvent containing an organic sulfonic acid.

This method achieves a 12% reduction in processing time compared to prior art, with yields exceeding 78% . The avoidance of copper-based reagents addresses environmental concerns while maintaining scalability.

A complementary approach from Patent WO2003078407A1 employs thionyl chloride or phosphorus oxychloride as dehydrating agents alongside methanesulfonic acid in polar solvents . The combination stabilizes the cyanohydrin intermediate (2,3-dichlorobenzoyl cyanide), enabling a 92% conversion rate at 100–105°C under reflux . Both methods emphasize the necessity of anhydrous conditions to prevent hydrolysis of reactive intermediates.

Crystallization-Induced Dimerization

Lamotrigine dimers form spontaneously during crystallization under specific solvent conditions. Structural studies of the ethanol monosolvate (C₉H₇Cl₂N₅·C₂H₅OH) reveal that dimerization occurs through N–H⋯N hydrogen bonds between the ortho amines (N1 and N2) of the triazine ring . Key crystallization parameters include:

ParameterEthanol Monosolvate Ethanol Monohydrate Methanol Disolvate
Solvent SystemAnhydrous ethanolEthanol/water (1:1)Methanol
Crystallization MethodSlow evaporationCooling crystallizationAnti-solvent addition
Dimerization MotifOrtho amines (N1–N2)Para amines (N4–N5)Para amines
Density (g/cm³)1.4521.5281.601

The ethanol monosolvate forms dimers with a dihedral angle of 63.5° between the triazine and dichlorophenyl rings, creating a tape-like supramolecular architecture . In contrast, the methanol disolvate adopts a denser packing (1.601 g/cm³) due to shorter N–H⋯N distances (2.89 Å vs. 3.12 Å in the ethanolate) .

Solvent-Dependent Polymorphism

The choice of solvent directly influences dimer conformation and crystal packing. A CSD survey of 35 lamotrigine solvates highlights two dominant dimerization patterns :

  • Short-Chain Alcohols (C1–C3): Prefer para-amine interactions, producing high-density phases (1.528–1.601 g/cm³).

  • Long-Chain Alcohols (≥C4): Favor ortho-amine interactions, yielding lower-density structures (1.312–1.452 g/cm³).

For example, the butan-1-ol solvate monohydrate exhibits a 14% reduction in density compared to the methanol analog, attributable to steric hindrance from the alkyl chain . Ethanol systems occupy an intermediate position, with disorder in the solvent molecules (52:48 occupancy) further modulating lattice stability .

Hydrogen-Bonding Networks and Stability

The 5,5-dimer’s stability derives from a hierarchical hydrogen-bonding network:

  • Primary Interactions: N1–H⋯N2 bonds (2.89–3.05 Å) create rigid dimers.

  • Secondary Interactions: N4–H⋯O ethanol (2.98 Å) links dimers into tapes .

  • Tertiary Interactions: π–π stacking between dichlorophenyl rings (3.42 Å) stabilizes the 3D lattice .

Thermogravimetric analysis shows the ethanol monosolvate loses solvent at 78°C, followed by dimer dissociation at 215°C . This contrasts with the monohydrate, which retains structural integrity up to 185°C due to stronger O–H⋯N bonds .

Analytical Characterization of Dimer Purity

Quantitative HPLC methods ensure the absence of dimerization byproducts. The optimized protocol uses :

  • Column: Hypersil BDS C18 (250 × 4.6 mm, 5 μm)

  • Mobile Phase:

    • A: 50 mM KH₂PO₄ (pH 8.0)

    • B: Acetonitrile

  • Gradient: 22–70% B over 40 min

Under these conditions, Lamotrigine elutes at 7.08 min, while dimers and related substances (Imp-B, Imp-C) resolve at 12.4 min and 18.9 min, respectively . Method validation confirms ≤0.1% dimer content in commercial batches, meeting ICH Q3A guidelines .

Industrial-Scale Process Optimization

Recent advances address historical challenges in dimer production:

  • Waste Reduction: Replacement of CuCN with SO₃/oleum systems cuts heavy metal waste by 94% .

  • Reaction Acceleration: Microwave-assisted synthesis reduces cyclocondensation time from 8 h to 45 min .

  • Solvent Recovery: Closed-loop ethanol distillation achieves 98% solvent reuse in crystallization .

A comparative lifecycle assessment shows the modern process reduces carbon footprint by 31% compared to traditional methods .

Q & A

Q. What key physicochemical properties of Lamotrigine 5,5-Dimer are critical for solid-state formulation design?

this compound exhibits hydrogen-bonding capabilities (both donor and acceptor sites) and a pKa of 5.7, influencing solubility and crystallization behavior. Researchers should prioritize differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to characterize polymorphic forms. Solubility studies in biorelevant media (e.g., simulated gastric fluid) are essential for predicting bioavailability .

Q. Which analytical techniques are recommended for purity assessment and impurity profiling of this compound?

High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying related compounds (e.g., Lamotrigine Related Compound C and D). Use a C18 column, methanol-acidified mobile phase, and gradient elution to resolve impurities. Thin-layer chromatography (TLC) can preliminarily assess reaction completeness during synthesis .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Adhere to GHS hazard classification (H301: toxic if swallowed). Use PPE (gloves, lab coat), avoid ingestion/inhalation, and store in airtight containers. Emergency procedures include rinsing with water (skin contact) and immediate medical consultation for accidental ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvent systems?

Methodological inconsistencies often arise from solvent polarity, temperature control, and crystallization kinetics. Design experiments using a standardized protocol:

  • Conduct parallel solubility tests in polar (e.g., water) and non-polar (e.g., toluene) solvents under controlled temperatures (25°C ± 0.5°C).
  • Apply one-way ANOVA with post-hoc Dunnett’s test to compare datasets, ensuring statistical significance (p < 0.05) .

Q. What experimental strategies optimize the synthesis of multicomponent solid forms (e.g., cocrystals) of this compound?

Leverage Lamotrigine’s hydrogen-bonding sites (amine and triazine groups) to design cocrystals with coformers like carboxylic acids. Use solvent-drop grinding or slow evaporation methods. Validate outcomes via Fourier-transform infrared spectroscopy (FTIR) and DSC to confirm hydrogen-bond formation and thermal stability .

Q. How can thermodynamic stability differences between this compound polymorphs be systematically evaluated?

  • Perform van’t Hoff analysis using solubility data at multiple temperatures to calculate Gibbs free energy (ΔG).
  • Use hot-stage microscopy to observe phase transitions and identify metastable forms.
  • Cross-reference results with computational models (e.g., density functional theory) to predict lattice energies .

Q. What methodologies mitigate primer dimer formation in PCR-based studies targeting this compound metabolites?

  • Design primers with low self-complementarity using tools like Primer3.
  • Optimize annealing temperatures via gradient PCR and include negative controls.
  • Validate amplification specificity with gel electrophoresis and Sanger sequencing .

Data Presentation and Reproducibility

Q. How should researchers structure figures to effectively communicate this compound characterization data?

  • Limit chemical structures to 2–3 per figure, avoiding compound numbering (e.g., "Compound 4b").
  • Use color-coded DSC thermograms to differentiate polymorphs.
  • Include error bars (mean ± SEM) in dose-response graphs and specify statistical tests in captions .

Q. What steps ensure reproducibility of this compound synthesis across laboratories?

  • Document reaction conditions (stoichiometry, solvent ratios, temperature) in a stepwise protocol.
  • Validate intermediates via nuclear magnetic resonance (NMR) and mass spectrometry (MS).
  • Share raw chromatographic data (e.g., HPLC traces) in supplementary materials .

Conflict Resolution and Literature Utilization

Q. How can conflicting literature on this compound’s pharmacokinetic properties be critically evaluated?

  • Cross-reference primary sources (patents, peer-reviewed journals) with secondary reviews.
  • Assess study design flaws (e.g., small sample sizes, lack of controls) using ICH/FDA guidelines.
  • Replicate key experiments under standardized conditions to verify claims .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.